4-(Rhamnosyloxy)phenylacetonitrile
Overview
Description
4-(Rhamnosyloxy)phenylacetonitrile is a compound that has been found in the Moringa oleifera plant . It is also known by the synonymous chemical name niazirin . The molecular formula of this compound is C14H17NO5 .
Synthesis Analysis
The compound 4-(Rhamnosyloxy)phenylacetonitrile has been isolated from roasted seeds of Moringa oleifera . The structure of this compound was elucidated by spectral analysis .Molecular Structure Analysis
The molecular structure of 4-(Rhamnosyloxy)phenylacetonitrile has been determined through spectral analysis . The molecular weight of this compound is 279.29 .Scientific Research Applications
Genotoxicity Studies
One significant research application of 4-(Rhamnosyloxy)phenylacetonitrile involves its genotoxic properties. Studies have identified this compound in roasted seeds of Moringa oleifera. The compound exhibited genotoxic activity, as indicated by the micronucleus test using albino mice, suggesting its potential mutagenic effects (Villaseñor, Finch, Lim-Sylianco, & Dayrit, 1989), (Villaseñor, Lim-Sylianco, & Dayrit, 1989).
Antimicrobial Properties
Research has also explored the antimicrobial aspects of 4-(Rhamnosyloxy)phenylacetonitrile. It was identified as an active antimicrobial agent in seeds of Moringa oleifera and M. stenopetala, showing effectiveness against several bacteria and fungi (Eilert, Wolters, & Nahrstedt, 1981).
Chemical Synthesis and Modification
There is significant interest in the chemical synthesis and modification of phenylacetonitrile derivatives. Studies have explored various reactions, including phase transfer catalysis, to synthesize related compounds for potential applications in chemical and pharmaceutical industries (Lasek & Mąkosza, 1993), (Shuto et al., 1996).
Biosynthetic Pathways
Research on biosynthetic pathways involving phenylacetonitrile is also prominent. For instance, a study constructed a biosynthetic pathway for the production of phenylacetonitrile in Escherichia coli, utilizing enzymes from plant and bacterial pathways. This research highlights the potential for bioprocesses in producing nitriles and nitrile derivatives without toxic chemicals (Miki & Asano, 2014).
Neuroprotective Effects
In the field of neurology, 4-(Rhamnosyloxy)phenylacetonitrile derivatives like sodium 4-phenylbutyrate have been studied for their neuroprotective effects. Research has demonstrated their potential in treating cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).
properties
IUPAC Name |
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJREHLZEIEGDU-CNJBRALLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153465 | |
Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Rhamnosyloxy)phenylacetonitrile | |
CAS RN |
122001-32-5 | |
Record name | Niazirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122001-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niazirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122001325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niazirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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